molecular formula C14H23NO2S B11169217 2,4,6-trimethyl-N-(pentan-3-yl)benzenesulfonamide

2,4,6-trimethyl-N-(pentan-3-yl)benzenesulfonamide

Cat. No.: B11169217
M. Wt: 269.40 g/mol
InChI Key: RDFMNSATDMOESM-UHFFFAOYSA-N
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Description

2,4,6-TRIMETHYL-N-(PENTAN-3-YL)BENZENE-1-SULFONAMIDE is an organic compound characterized by its sulfonamide functional group attached to a benzene ring substituted with three methyl groups and a pentan-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-TRIMETHYL-N-(PENTAN-3-YL)BENZENE-1-SULFONAMIDE typically involves the sulfonation of 2,4,6-trimethylbenzene followed by the introduction of the pentan-3-yl group. The reaction conditions often require the use of a sulfonating agent such as chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent like dichloromethane. The subsequent alkylation step involves the use of pentan-3-ylamine under controlled temperature and pH conditions to yield the desired sulfonamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature regulation can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4,6-TRIMETHYL-N-(PENTAN-3-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or amines replace the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like hydroxide ions in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

2,4,6-TRIMETHYL-N-(PENTAN-3-YL)BENZENE-1-SULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group, which can mimic the structure of natural substrates.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of antimicrobial agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2,4,6-TRIMETHYL-N-(PENTAN-3-YL)BENZENE-1-SULFONAMIDE involves its interaction with molecular targets such as enzymes. The sulfonamide group can bind to the active site of enzymes, inhibiting their activity by mimicking the natural substrate. This inhibition can disrupt metabolic pathways and biological processes, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trimethylbenzenesulfonamide: Similar structure but lacks the pentan-3-yl group.

    2,4,6-Trimethyl-N-(prop-2-yn-1-yl)benzene-1-sulfonamide: Similar structure with a different alkyl group.

Uniqueness

2,4,6-TRIMETHYL-N-(PENTAN-3-YL)BENZENE-1-SULFONAMIDE is unique due to the presence of the pentan-3-yl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to similar compounds.

Properties

Molecular Formula

C14H23NO2S

Molecular Weight

269.40 g/mol

IUPAC Name

2,4,6-trimethyl-N-pentan-3-ylbenzenesulfonamide

InChI

InChI=1S/C14H23NO2S/c1-6-13(7-2)15-18(16,17)14-11(4)8-10(3)9-12(14)5/h8-9,13,15H,6-7H2,1-5H3

InChI Key

RDFMNSATDMOESM-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NS(=O)(=O)C1=C(C=C(C=C1C)C)C

Origin of Product

United States

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